molecular formula C13H21NO B8303651 N-Butyl-3-isopropoxyaniline

N-Butyl-3-isopropoxyaniline

Cat. No. B8303651
M. Wt: 207.31 g/mol
InChI Key: WTMQYNRFOZOBPV-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 137, 3-isopropoxyaniline (485 μL, 3.31 mmol) and butyraldehyde (310 μL, 3.47 mmol) were converted to the title compound (610 mg, 84%). 1H NMR (CDCl3) δ 7.15-6.96 (m, 1H), 6.37-6.01 (m, 2H), 4.60-4.39 (m, 1H), 3.75 (br s, 1H), 3.10 (t, J=7.0 Hz, 2H), 1.68-1.52 (m, 2H), 1.50-1.38 (m, 2H), 1.34 (s, 3H), 1.33 (s, 3H), 0.97 (t, J=7.4 Hz, 3H).
[Compound]
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
485 μL
Type
reactant
Reaction Step One
Quantity
310 μL
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][CH:11]=1)[NH2:8])([CH3:3])[CH3:2].[CH:12](=O)[CH2:13][CH2:14][CH3:15]>>[CH2:12]([NH:8][C:7]1[CH:9]=[CH:10][CH:11]=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[CH:6]=1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
485 μL
Type
reactant
Smiles
C(C)(C)OC=1C=C(N)C=CC1
Name
Quantity
310 μL
Type
reactant
Smiles
C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=CC(=CC=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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